1-(3-Oxetanyl)-3-piperidinamine
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Overview
Description
1-(3-Oxetanyl)-3-piperidinamine is a compound that features both an oxetane ring and a piperidine ring. The oxetane ring is a four-membered cyclic ether, while the piperidine ring is a six-membered ring containing one nitrogen atom. This unique combination of rings imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Oxetanyl)-3-piperidinamine typically involves the formation of the oxetane ring followed by the introduction of the piperidine moiety. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the oxetane ring can be synthesized through intramolecular cyclization reactions involving epoxides or halohydrins . The piperidine ring can then be introduced via nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Oxetanyl)-3-piperidinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane and piperidine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the rings.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups onto the rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane- and piperidine-based ketones or alcohols, while substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups .
Scientific Research Applications
1-(3-Oxetanyl)-3-piperidinamine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of complex molecules and polymers.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule.
Medicine: The compound’s potential therapeutic properties are being explored in the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(3-Oxetanyl)-3-piperidinamine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The piperidine ring can modulate the compound’s binding affinity to various receptors and enzymes, influencing its biological activity .
Comparison with Similar Compounds
Oxetane Derivatives: Compounds such as 3-ethyl-3-hydroxymethyloxetane and 3,3-bis(chloromethyl)oxetane share the oxetane ring structure but differ in their substituents and overall properties.
Piperidine Derivatives: Compounds like 4-methylpiperidine and 1-benzylpiperidine share the piperidine ring but have different substituents that affect their chemical and biological properties.
Uniqueness: 1-(3-Oxetanyl)-3-piperidinamine is unique due to the combination of the oxetane and piperidine rings in a single molecule. This dual-ring structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(oxetan-3-yl)piperidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-7-2-1-3-10(4-7)8-5-11-6-8/h7-8H,1-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FECUYKSSLLPDLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2COC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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